3,5-二甲基苯甲醛肟

描述

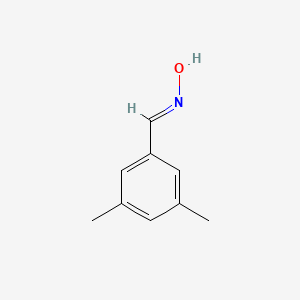

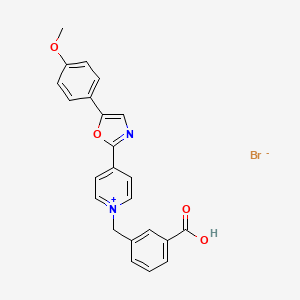

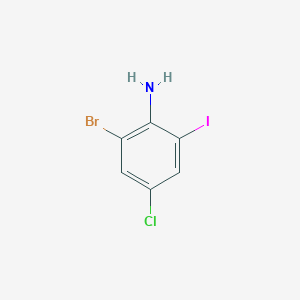

3,5-Dimethylbenzaldehyde oxime is a derivative of 3,5-Dimethylbenzaldehyde . Oximes are compounds that are formed by the reaction of aldehydes or ketones with hydroxylamine .

Chemical Reactions Analysis

The formation of oximes involves the reaction of an aldehyde or ketone with hydroxylamine . In this reaction, the nitrogen acts as a nucleophile, reacting with the partially positive carbon of the carbonyl group . The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethylbenzaldehyde include a molecular weight of 134.1751 , a refractive index of 1.538 , a boiling point of 232 °C , and a density of 0.998 g/mL at 25 °C .科学研究应用

合成与化学性质

- 衍生物的合成: 3,5-二甲基苯甲醛肟作为各种化学化合物的合成前体。例如,它已被用于新型二芳基和芳基硝基呋喃的合成中,展示了其在化学反应中的多功能性 (Epishina, Ovchinnikov, & Makhova, 1997).

- 催化和反应机理: 在分子氧氧化 2,4,6-三甲基苯酚的研究中,使用氯化铜(II)-肟催化剂合成了 3,5-二甲基-4-羟基苯甲醛,展示了肟在催化和反应机理中的应用 (ShimizuMasao et al., 2006).

生物医学和生化应用

- 疫苗开发中的生物偶联: 肟化学,包括 3,5-二甲基苯甲醛肟等化合物,已应用于蛋白质和多糖的生物偶联以进行疫苗开发。这种化学有助于有效合成缀合物疫苗,而不需要还原,例证了其在生物医学研究中的效用 (Lees, Sen, & López-Acosta, 2006).

工业和环境应用

- 萃取工艺: 研究已调查了与 3,5-二甲基苯甲醛肟密切相关的 2-羟基-5-烷基苯甲醛肟在从酸性硫酸盐溶液中萃取铜中的用途。这突出了肟衍生物在金属萃取和环境修复工艺中的潜在应用 (Stepniak-Biniakiewicz & Szymanowski, 1981).

先进材料和合成

- 自旋探针的合成: 3,5-二甲基苯甲醛肟衍生物已被用于 pH 敏感自旋探针的合成。这些探针在各种化学和生物系统研究中至关重要,表明该化合物与先进材料科学相关 (Kirilyuk et al., 2003).

作用机制

Target of Action

The primary target of 3,5-Dimethylbenzaldehyde oxime is the carbonyl group in aldehydes and ketones . The carbonyl group plays a crucial role in various biochemical reactions, and its modification can significantly alter the function and properties of the parent compound .

Mode of Action

3,5-Dimethylbenzaldehyde oxime interacts with its targets through a process known as nucleophilic addition. In this process, the nitrogen atom in the oxime acts as a nucleophile and attacks the electrophilic carbon atom in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .

Biochemical Pathways

The formation of oximes from aldehydes and ketones is a key step in several biochemical pathways. These pathways involve the transformation of carbonyl compounds into different functional groups, which can have various downstream effects, such as altering the reactivity or solubility of the parent compound .

Pharmacokinetics

The properties of oximes in general suggest that they may have good bioavailability due to their polarity and ability to form hydrogen bonds .

Result of Action

The formation of an oxime from 3,5-Dimethylbenzaldehyde results in a compound with different chemical properties. The oxime group can increase the polarity and reactivity of the parent compound, potentially leading to changes in its biological activity .

Action Environment

The action of 3,5-Dimethylbenzaldehyde oxime can be influenced by various environmental factors. For example, the pH of the environment can affect the nucleophilic addition process, as the presence of protons can catalyze the reaction . Additionally, the temperature and solvent can also impact the reaction rate and the stability of the oxime .

安全和危害

3,5-Dimethylbenzaldehyde is considered hazardous. It is harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

属性

IUPAC Name |

(NE)-N-[(3,5-dimethylphenyl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-8(2)5-9(4-7)6-10-11/h3-6,11H,1-2H3/b10-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVOVGWUSRNAMC-UXBLZVDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylbenzaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde](/img/structure/B3038044.png)

![3-[(Chloroacetyl)amino]-4-methoxybenzoic acid](/img/structure/B3038048.png)

![1-[(3-Chlorophenyl)methyl]-3-methylurea](/img/structure/B3038053.png)

![2-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-ethanone dihydrochloride](/img/structure/B3038056.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)